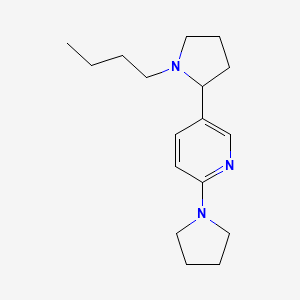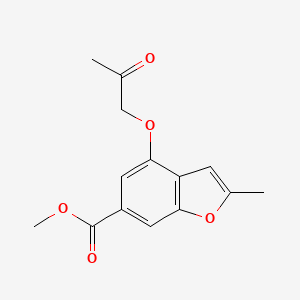![molecular formula C13H10ClN3O2 B11807069 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the formation of the isoxazole and pyridazine rings through a series of cyclization reactions. One common method involves the reaction of 3-chlorobenzyl bromide with a suitable precursor to form the isoxazole ring, followed by cyclization with hydrazine derivatives to form the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: The chlorobenzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyridazine derivatives, such as:
- 3-Methylisoxazolo[4,5-d]pyridazine
- 7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one lies in its specific substitution pattern and the combination of the isoxazole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H10ClN3O2 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methyl]-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-11-12(19-17-7)10(15-16-13(11)18)6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,16,18) |
InChI Key |
NZTDSNHYRCKYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


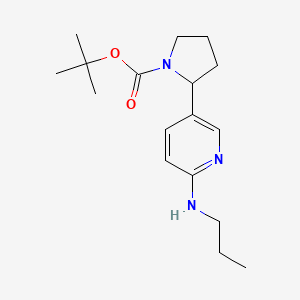

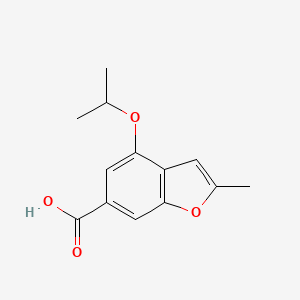
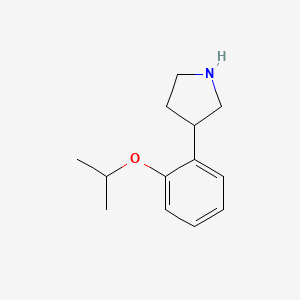
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
